(4-aminoadamantan-1-yl)methanol hydrochloride
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Overview
Description
(4-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClNO It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-aminoadamantan-1-yl)methanol hydrochloride typically involves the functionalization of adamantane derivatives. One common method includes the amination of adamantane followed by the introduction of a hydroxymethyl group. The reaction conditions often involve the use of strong acids or bases to facilitate the functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available adamantane. The steps include nitration, reduction, and subsequent functional group modifications to introduce the amino and hydroxymethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or halides.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of various substituted adamantane amines.
Substitution: Formation of diverse functionalized adamantane derivatives.
Scientific Research Applications
(4-Aminoadamantan-1-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and structural rigidity.
Mechanism of Action
The mechanism of action of (4-aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Amantadine: A well-known antiviral drug with a similar adamantane core structure.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane scaffold.
Rimantadine: Another antiviral compound with structural similarities to (4-aminoadamantan-1-yl)methanol hydrochloride.
Uniqueness: this compound is unique due to the presence of both amino and hydroxymethyl functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
944123-73-3 |
---|---|
Molecular Formula |
C11H20ClNO |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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